molecular formula C23H25ClN4O2S B2401362 N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894882-06-5

N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2401362
CAS No.: 894882-06-5
M. Wt: 456.99
InChI Key: XHTAGOSNZZYQSD-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a triazaspiro structure, which includes nitrogen atoms in the ring system, and various functional groups such as chlorophenyl, ethylthio, and methoxyphenyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents and catalysts used in these reactions include:

    Starting Materials: 2-chlorophenylamine, 4-methoxybenzaldehyde, ethylthiol

    Catalysts: Acid or base catalysts for cyclization

    Solvents: Organic solvents like dichloromethane or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethylthio group to a sulfoxide or sulfone

    Reduction: Reduction of the nitro group (if present) to an amine

    Substitution: Halogenation or alkylation of the aromatic rings

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (e.g., bromine), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling

    Pathways: Modulation of biochemical pathways, such as those involved in cell growth or apoptosis

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(methylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
  • N-(2-chlorophenyl)-2-(ethylthio)-3-(4-hydroxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Uniqueness

N-(2-CHLOROPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is unique due to its specific combination of functional groups and spiro structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-3-31-21-20(16-8-10-17(30-2)11-9-16)26-23(27-21)12-14-28(15-13-23)22(29)25-19-7-5-4-6-18(19)24/h4-11H,3,12-15H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTAGOSNZZYQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3Cl)N=C1C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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